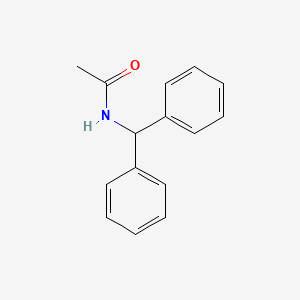
methyl 1-cyanocycloheptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-cyanocycloheptane-1-carboxylate (MCC) is a compound of interest to the scientific community due to its unique properties and potential applications. MCC is a colorless, odorless, and crystalline solid, with a melting point of about 150°C. It is soluble in water and polar organic solvents, and has a low vapor pressure. MCC is a cyclic compound containing two nitrogen atoms, two oxygen atoms, and seven carbon atoms, and is a member of the family of cyanocycloheptane carboxylates.
科学研究应用
Methyl 1-cyanocycloheptane-1-carboxylate has many potential applications in scientific research. It has been studied for its potential as a drug delivery system, as a stabilizer for proteins, and as an inhibitor of enzymes. In addition, this compound has been investigated for its potential as a chelating agent, a catalyst, and an antioxidant. It has also been studied for its potential to inhibit the growth of bacteria and fungi. Furthermore, this compound has been used in the synthesis of other compounds, such as polymers and oligomers.
作用机制
Methyl 1-cyanocycloheptane-1-carboxylate acts as a chelating agent, binding to metal ions such as calcium, magnesium, and iron. This binding prevents the metal ions from participating in chemical reactions, and can thus inhibit the activity of enzymes and other proteins. This compound also acts as an antioxidant, scavenging free radicals and preventing them from damaging cells. In addition, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, as well as inhibit the growth of bacteria and fungi. In addition, this compound has been studied for its potential to reduce inflammation and oxidative stress, as well as its potential to act as an antioxidant.
实验室实验的优点和局限性
Methyl 1-cyanocycloheptane-1-carboxylate has several advantages for use in laboratory experiments. It is a colorless, odorless, and crystalline solid with a low vapor pressure, making it easy to handle and store. It is also soluble in water and polar organic solvents, making it easy to use in a variety of experiments. Furthermore, this compound has been studied for its potential as a drug delivery system, a stabilizer for proteins, and an inhibitor of enzymes, making it a useful tool for a variety of experiments. However, this compound is also limited in its use in laboratory experiments due to its instability at high temperatures and its potential to react with other compounds.
未来方向
Methyl 1-cyanocycloheptane-1-carboxylate has a wide range of potential applications and future directions. It could be used in the development of new drugs and drug delivery systems, as well as in the development of new catalysts, chelating agents, and antioxidants. In addition, this compound could be used in the development of new polymers and oligomers, as well as in the development of new materials for use in various industries. Furthermore, this compound could be used in the development of new methods for the detection and treatment of various diseases and disorders.
合成方法
Methyl 1-cyanocycloheptane-1-carboxylate can be synthesized in a variety of ways, including a multi-step synthesis process involving the reaction of methyl 1-cyano-2-methylcycloheptane-1-carboxylate with sodium hydroxide in methanol. This reaction produces the desired product, this compound, as well as other byproducts. Other methods of synthesis include the reaction of methyl 1-cyano-2-methylcycloheptane-1-carboxylate with sodium hydroxide in ethanol, and the reaction of methyl 1-cyano-2-methylcycloheptane-1-carboxylate with sodium hydroxide and isopropanol.
属性
IUPAC Name |
methyl 1-cyanocycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-9(12)10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQNOIWXHRYGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

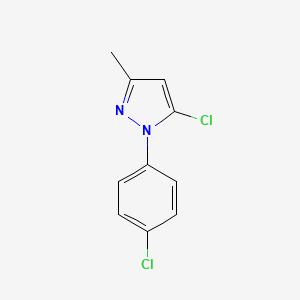

![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)
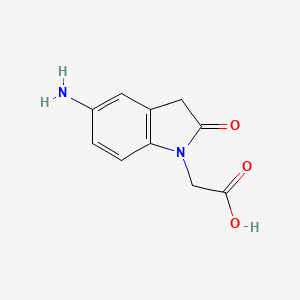
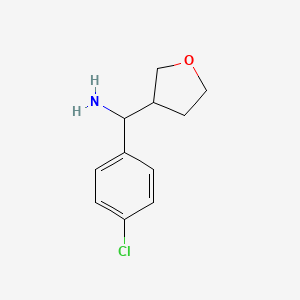
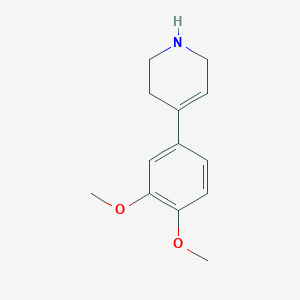
![N-[(2-bromophenyl)methyl]-7H-purin-6-amine](/img/structure/B6616476.png)

